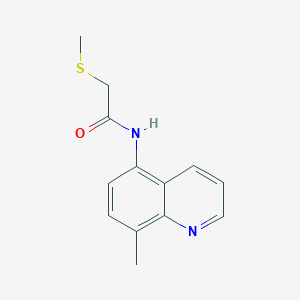
N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide, also known as MSAQ, is a novel compound with potential therapeutic applications. This compound has gained significant attention due to its unique chemical structure and promising pharmacological properties.
Aplicaciones Científicas De Investigación
N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has also been found to possess antimicrobial activity against several strains of bacteria and fungi. Additionally, N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide is not yet fully understood. However, studies have shown that N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of proteins involved in cell survival pathways. N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. Furthermore, N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial and fungal cell walls, leading to their death.
Biochemical and Physiological Effects:
N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has been found to exhibit various biochemical and physiological effects. Studies have shown that N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide can induce oxidative stress in cancer cells, leading to their death. N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has also been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, leading to the inhibition of cancer cell growth. Additionally, N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has been found to inhibit the activity of enzymes involved in the biosynthesis of bacterial and fungal cell walls, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide is its potent anticancer and antimicrobial activity. This makes it an attractive candidate for further development as a therapeutic agent. However, one of the limitations of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide and its potential side effects.
Direcciones Futuras
There are several future directions for the research and development of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide. One direction is the optimization of the synthesis method to improve yield and purity. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide in vivo. Furthermore, the potential use of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide in combination with other anticancer or antimicrobial agents should be explored. Additionally, further studies are needed to fully understand the mechanism of action of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide and its potential side effects.
Métodos De Síntesis
N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide can be synthesized through a multistep process involving the reaction of 8-methylquinoline-5-carboxylic acid with thionyl chloride to form 8-methylquinoline-5-carbonyl chloride. This intermediate is then reacted with methyl mercaptan and sodium acetate to form N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide. The synthesis of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has been optimized to ensure high yield and purity.
Propiedades
IUPAC Name |
N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9-5-6-11(15-12(16)8-17-2)10-4-3-7-14-13(9)10/h3-7H,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFZWMIRLOTXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)CSC)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

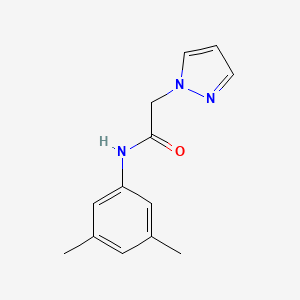




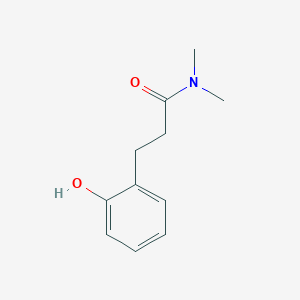
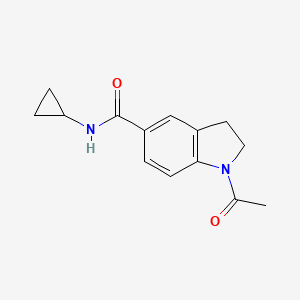
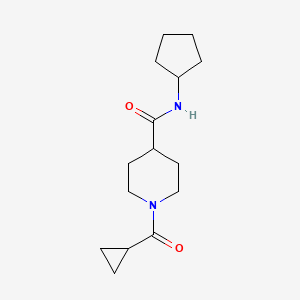


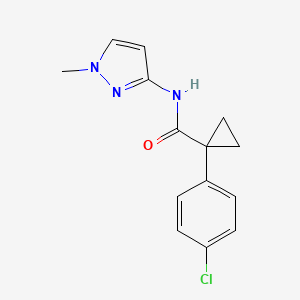
![2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7472570.png)

